5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the pyridine and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study.
Properties
CAS No. |
478256-47-2 |
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Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-7-3-2-6-12(13)14-18-19-15(22)20(14)17-10-11-5-4-8-16-9-11/h2-10H,1H3,(H,19,22)/b17-10+ |
InChI Key |
HTJYTOYHHRWEJQ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CN=CC=C3 |
Origin of Product |
United States |
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